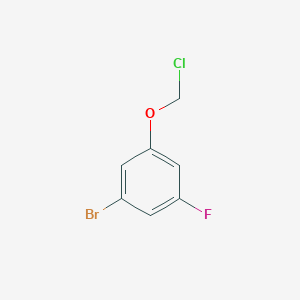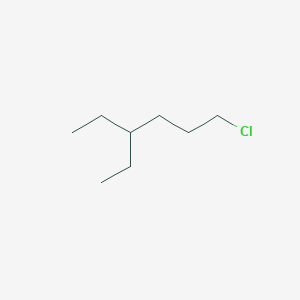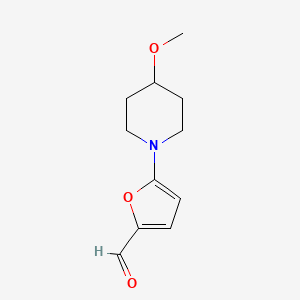![molecular formula C12H18O3 B13186572 Methyl 3'-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13186572.png)
Methyl 3'-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3’-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate is a complex organic compound with the molecular formula C₁₂H₁₈O₃. This compound features a unique spiro structure, which is characterized by a bicyclic system where two rings are connected through a single atom. The presence of an oxirane (epoxide) ring and a carboxylate ester group makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3’-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate typically involves the following steps:
Formation of the Bicyclo[3.1.0]hexane Core: This can be achieved through a (3 + 2) annulation reaction of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation.
Introduction of the Oxirane Ring: The oxirane ring can be introduced via an epoxidation reaction using peracids such as m-chloroperbenzoic acid (mCPBA).
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the annulation and epoxidation steps to ensure high yield and purity. The esterification step can be carried out in large batch reactors with efficient mixing and temperature control.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The oxirane ring can undergo oxidation to form diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: mCPBA for epoxidation.
Reduction: LiAlH₄ for ester reduction.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Diols: From oxidation of the oxirane ring.
Alcohols: From reduction of the ester group.
Substituted Epoxides: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Methyl 3’-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:
Medicinal Chemistry: The unique spiro structure is valuable for designing bioactive molecules with potential therapeutic effects.
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties such as high strength and flexibility.
Mécanisme D'action
The mechanism of action of methyl 3’-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate involves its interaction with various molecular targets:
Epoxide Ring Opening: The oxirane ring can react with nucleophiles, leading to the formation of new bonds and functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed to form carboxylic acids and alcohols, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane], 6,6-dimethyl-: This compound also features a spiro structure with an oxirane ring but differs in the bicyclic system and substituents.
Bicyclo[2.1.1]hexane Derivatives: These compounds have a different bicyclic core but share similar synthetic routes and applications.
Uniqueness
Methyl 3’-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H18O3 |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
methyl 2'-propan-2-ylspiro[bicyclo[3.1.0]hexane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-7(2)12(10(13)14-3)11(15-12)5-4-8-6-9(8)11/h7-9H,4-6H2,1-3H3 |
Clé InChI |
VWXYUQHYMSMREH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(C2(O1)CCC3C2C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


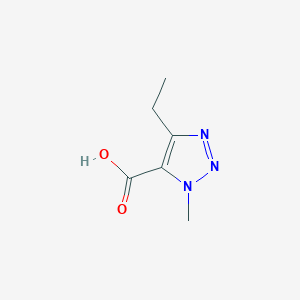

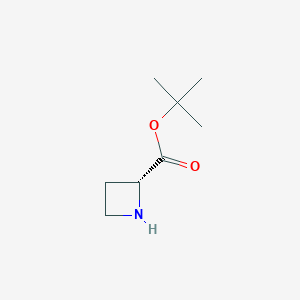

amine](/img/structure/B13186508.png)
![{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane](/img/structure/B13186509.png)
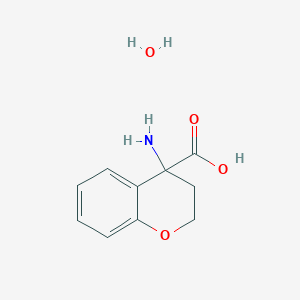
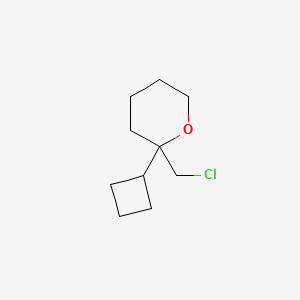
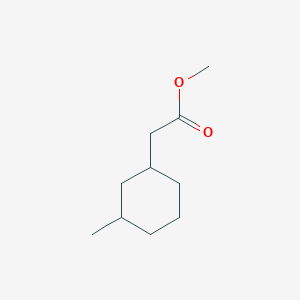
![2-[4-(Trifluoromethyl)phenoxy]ethane-1-thiol](/img/structure/B13186531.png)
